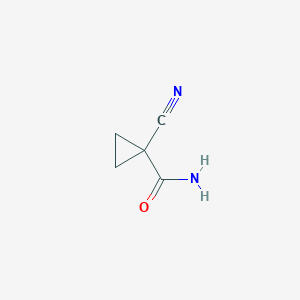

1-Cyanocyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyanocyclopropanecarboxamide (CAS# 1559-04-2) is a research chemical with a molecular weight of 110.11 . Its molecular formula is C5H6N2O .

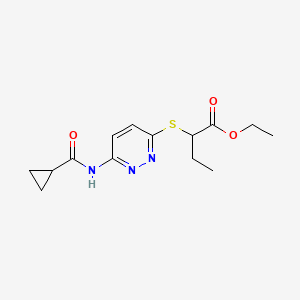

Molecular Structure Analysis

The InChI code for 1-Cyanocyclopropanecarboxamide is1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8) . This indicates the presence of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule . Chemical Reactions Analysis

A study has shown that 1-cyanocyclopropane-1-carboxylates can be selectively hydrolyzed to prepare 1-carbamoylcyclopropane-1-carboxylate derivatives . This process uses a hydroxylamine and sodium acetate system strategy .Physical And Chemical Properties Analysis

1-Cyanocyclopropanecarboxamide is a solid substance . It should be stored in a dry environment at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Preparation of 1-Carbamoylcyclopropane-1-carboxylate Derivatives

1-Cyanocyclopropanecarboxamide is used in the preparation of 1-carbamoylcyclopropane-1-carboxylate derivatives. An efficient and straightforward method has been developed for this preparation via selective hydrolysis of 1-cyanocyclopropane-1-carboxylates using a hydroxylamine and sodium acetate system strategy .

Organocatalysis

Cyclopropene-based compounds, such as 1-Cyanocyclopropanecarboxamide, have been used in various areas of organocatalysis. These include phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .

Synthesis of Amide Cores

Amides are important building blocks found in numerous natural products and industrially important compounds. 1-Cyanocyclopropanecarboxamide plays a role in the construction of amide cores, which is a topic of great interest among synthetic chemists .

Bioactivity Studies

1-Cyanocyclopropanecarboxamide and its derivatives have been studied for their bioactivity. Cyclopropanes with an amide moiety exhibit potent biological and pharmacological activity .

Structural Studies

The structure of 1-Cyanocyclopropanecarboxamide has been studied using various techniques such as X-ray diffraction, FTIR, 1H and 13C NMR spectrum, and MS .

Development of Novel Small Molecule-Based Catalysts

Cyclopropene- and cyclopropenium-based catalysts, including 1-Cyanocyclopropanecarboxamide, have been used in the development of novel small molecule-based catalysts for organic transformations .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with enzymes involved in various biochemical processes .

Mode of Action

It’s known that cyclopropane derivatives can interact with various enzymes and proteins, potentially altering their function .

Biochemical Pathways

Cyclopropane derivatives have been associated with various biochemical processes .

Result of Action

Similar compounds have been found to exhibit various biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and presence of other chemicals can affect the activity and stability of 1-Cyanocyclopropanecarboxamide .

Eigenschaften

IUPAC Name |

1-cyanocyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTIMANCJIMDLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyanocyclopropane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)

![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)

![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)

![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)

![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)

![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)